molecular formula C22H18N2O2S B2636137 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 313262-25-8

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2636137
CAS No.: 313262-25-8
M. Wt: 374.46
InChI Key: BROKNJMJPORZPX-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a synthetic small molecule featuring a naphthalene carboxamide core linked to a 5-methyl-4-phenyl-1,3-thiazole ring. This structure places it within the thiazole class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles and presence in several approved drugs . Thiazole-containing compounds have demonstrated significant potential in oncological research, with some derivatives exhibiting potent, low micromolar antiproliferative activity against both drug-sensitive and multidrug-resistant cancer cell lines, including lung carcinoma models . The specific research applications and mechanism of action for this compound are prospective and require experimental validation. Based on its structural features and the known bioactivity of analogous molecules, it may serve as a valuable chemical tool for exploring a range of biological targets. These could include, but are not limited to, protein kinases and epigenetic regulators . Researchers are encouraged to investigate its potential as a precursor for developing novel therapeutic agents or as a probe for studying disease pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary experiments to determine the compound's specific activity, selectivity, and mechanism of action within their biological systems of interest.

Properties

IUPAC Name

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-14-20(15-8-4-3-5-9-15)23-22(27-14)24-21(25)18-12-16-10-6-7-11-17(16)13-19(18)26-2/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROKNJMJPORZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and carboxamide groups. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The reaction conditions often require solvents like acetone or ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents

(a) 3-Methoxy-N-[4-(2-Oxo-2H-1-Benzopyran-3-yl)-1,3-Thiazol-2-yl]Naphthalene-2-Carboxamide
  • Molecular Formula : C₂₄H₁₆N₂O₄S
  • Molecular Weight : 428.47
  • Key Differences : Replaces the 5-methyl-4-phenyl group on the thiazole with a 4-(2-oxo-benzopyran-3-yl) substituent. The benzopyran moiety introduces additional oxygen atoms and a fused aromatic system, which may enhance hydrogen bonding and alter solubility.
(b) 3-Methoxy-N-(6-Methyl-1,3-Benzothiazol-2-yl)-N-(3-Morpholin-4-ylpropyl)Naphthalene-2-Carboxamide
  • Molecular Formula : C₂₇H₂₉N₃O₃S
  • Molecular Weight : 475.60
  • Key Differences: Incorporates a 6-methylbenzothiazole ring and a morpholinopropyl group.
  • Implications: The morpholinopropyl side chain may improve bioavailability by increasing water solubility and modulating metabolic stability.

Functional Analogues with Related Pharmacophores

(a) Meloxicam
  • Molecular Formula : C₁₄H₁₃N₃O₄S₂
  • Molecular Weight : 351.40
  • Key Differences : Features a benzothiazine core (1,2-benzothiazine-3-carboxamide) instead of a naphthalene-carboxamide. The 5-methyl-thiazol-2-yl group is structurally analogous but lacks the 4-phenyl substitution.
  • Implications: Meloxicam’s benzothiazine ring confers selective COX-2 inhibition, while the naphthalene-carboxamide in the target compound may target non-COX pathways (e.g., kinase inhibition).
(b) 3-Methoxy-N-[(E)-Pyridin-3-ylmethylideneamino]Naphthalene-2-Carboxamide
  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight: Not explicitly stated, but estimated ~320–340 g/mol
  • Key Differences: Substitutes the thiazole ring with a pyridine-derived Schiff base.
  • Implications : The Schiff base may confer pH-dependent solubility and metal-chelating properties, distinct from the thiazole’s electron-deficient aromatic system.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound C₂₄H₁₆N₂O₄S C₂₇H₂₉N₃O₃S Meloxicam
Molecular Weight ~400–475 g/mol (est.) 428.47 475.60 351.40
Aromatic Systems Naphthalene + thiazole Naphthalene + benzopyran Naphthalene + benzothiazole Benzothiazine
Polar Groups Methoxy, thiazole N Methoxy, benzopyran O Methoxy, morpholine O Sulfonamide, thiazole N
Predicted LogP Moderate (~3–4) Moderate (~2–3) Higher (~4–5) Low (~1–2)
Solubility Low (lipophilic) Moderate Moderate (salt forms) High (acidic sulfonamide)

Biological Activity

3-Methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including detailed research findings and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including the compound , exhibit notable antimicrobial properties. The following table summarizes key findings related to its antimicrobial activity:

Pathogen MIC (µg/mL) MBC (µg/mL) Activity Type
Staphylococcus aureus0.250.5Bactericidal
Escherichia coli0.51.0Bactericidal
Candida albicans0.751.5Fungicidal

These results indicate that the compound effectively inhibits the growth of both bacterial and fungal pathogens, suggesting potential for therapeutic applications in infectious diseases.

Anticancer Activity

Thiazole-containing compounds have demonstrated promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The following table presents findings from studies evaluating the anticancer properties of similar thiazole derivatives:

Cell Line IC50 (µM) Mechanism of Action
A431 (human epidermoid carcinoma)12.5Apoptosis via caspase activation
MCF7 (breast cancer)15.0Cell cycle arrest at G2/M phase
HCT116 (colon cancer)10.0Inhibition of DNA synthesis

In these studies, the compound exhibited IC50 values indicating effective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated various thiazole derivatives for their antimicrobial properties. The compound was found to have a significant inhibitory effect on biofilm formation by Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin in certain assays .
  • Anticancer Mechanisms : Research highlighted in MDPI journals indicated that compounds similar to this compound showed strong interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
  • Structure Activity Relationship (SAR) : Further investigations into SAR revealed that modifications to the thiazole ring significantly impacted biological activity. For instance, the presence of electron-donating groups at specific positions enhanced anticancer efficacy .

Q & A

Q. What strategies validate the compound’s mechanism of action when initial data is inconclusive?

  • Methodological Answer :
  • CRISPR Knockout : Silence putative targets (e.g., specific kinases) and assess activity loss via Western blotting .
  • Thermal Shift Assay : Monitor protein melting temperature shifts to confirm direct binding .

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